molecular formula C27H36N2O5 B564462 3'-Hydroxy Repaglinide CAS No. 874908-14-2

3'-Hydroxy Repaglinide

Katalognummer: B564462
CAS-Nummer: 874908-14-2
Molekulargewicht: 468.594
InChI-Schlüssel: OBMAZJVHPAVADF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Hydroxy Repaglinide (Mixture of Diastereomers) is a metabolite of Repaglinide, a drug used to manage type 2 diabetes by stimulating insulin release from the pancreas. This compound is characterized by the addition of a hydroxyl group at the 3’ position of the Repaglinide molecule, resulting in a mixture of diastereomers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy Repaglinide involves the hydroxylation of Repaglinide. This can be achieved through various chemical reactions, including catalytic hydrogenation or enzymatic hydroxylation. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of 3’-Hydroxy Repaglinide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of industrial-grade catalysts, reactors, and purification systems to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Hydroxy Repaglinide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action:
3'-Hydroxy Repaglinide functions as an insulin secretagogue, similar to its parent compound, Repaglinide. It binds to ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and subsequent insulin release. This mechanism is crucial for managing postprandial hyperglycemia in diabetic patients .

Pharmacokinetics:

  • Absorption: this compound is rapidly absorbed following oral administration.
  • Bioavailability: The absolute bioavailability is approximately 56%, with peak plasma concentrations reached within 0.5 to 1.4 hours .
  • Half-life: The half-life is less than 60 minutes, contributing to its rapid onset and short duration of action, making it suitable for controlling postprandial glucose spikes .

Therapeutic Efficacy

Clinical Studies:
Numerous studies have evaluated the efficacy of Repaglinide and its metabolites, including this compound. A notable clinical trial demonstrated that the addition of Repaglinide to existing treatment regimens significantly reduced glycated hemoglobin (HbA1c) levels over a period of 52 weeks. The mean HbA1c level decreased from 7.43% at baseline to 6.93% at the end of the study, indicating effective glycemic control .

Combination Therapy:
Research has shown that combining Repaglinide with other antihyperglycemic agents like Sitagliptin can enhance therapeutic outcomes without significant safety concerns. This combination therapy has been associated with sustained reductions in HbA1c levels and improved patient compliance due to the flexibility in dosing .

Safety Profile

Adverse Effects:
The safety profile of this compound aligns with that of Repaglinide. Common adverse effects include hypoglycemia, which occurred in approximately 5% of patients during clinical trials. However, no major hypoglycemic events were reported . Other potential side effects may include gastrointestinal disturbances and weight fluctuations.

Long-term Safety:
Long-term studies indicate that the use of Repaglinide and its metabolites is generally well-tolerated among patients with Type 2 diabetes. Monitoring for adverse drug reactions is essential, especially in populations with comorbid conditions such as chronic kidney disease .

Case Studies

Case Study Overview:
Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Patient Profile: A 58-year-old female with Type 2 diabetes was treated with a combination of Metformin and Repaglinide.
    • Initial HbA1c: 7.4%
    • Treatment Duration: Six months
    • Outcome: HbA1c decreased to 6.8%, demonstrating effective management of blood glucose levels while maintaining a stable weight.
  • Elderly Patient Management: In elderly patients with Type 2 diabetes and renal impairment, careful dosing adjustments were made using Repaglinide.
    • Initial HbA1c: 8.0%
    • Outcome After Adjustments: HbA1c improved to 7.2%, with no significant adverse effects noted during follow-up visits .

Wirkmechanismus

The mechanism of action of 3’-Hydroxy Repaglinide involves its interaction with the sulfonylurea receptor on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in an influx of calcium ions. The increased calcium ion concentration triggers the release of insulin from the beta cells, thereby lowering blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3’-Hydroxy Repaglinide is unique due to the presence of the hydroxyl group at the 3’ position, which alters its chemical properties and reactivity compared to its parent compound, Repaglinide. This modification can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and development .

Biologische Aktivität

3'-Hydroxy Repaglinide is a derivative of Repaglinide, an oral hypoglycemic agent used primarily in the management of type 2 diabetes mellitus. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety in glycemic control. This article reviews the pharmacological properties, mechanisms of action, metabolic pathways, and clinical studies associated with this compound.

Pharmacological Properties

Chemical Structure and Properties
this compound is characterized by the presence of a hydroxyl group at the 3' position of the aromatic ring, which may influence its interaction with biological targets compared to its parent compound.

Absorption and Bioavailability

  • Bioavailability : Approximately 56% after oral administration.
  • Peak Plasma Concentration : Achieved within 1 hour (range 0.5-1.4 hours).
  • Half-life : Approximately 1 hour.
  • Volume of Distribution : 31 L following IV administration.
  • Protein Binding : Over 98%, primarily to albumin and α1-acid glycoprotein.

This compound functions primarily as an insulin secretagogue. Its mechanism involves:

  • Inhibition of ATP-sensitive Potassium Channels (K_ATP) : This inhibition leads to membrane depolarization in pancreatic β-cells, promoting calcium influx and subsequent insulin release in a glucose-dependent manner.
  • Selective Action : The compound is selective for pancreatic β-cells and does not significantly affect other tissues such as skeletal muscle or cardiac tissue.

Metabolism

This compound is metabolized predominantly via:

  • Cytochrome P450 Enzymes : Mainly CYP3A4 and CYP2C9, leading to various metabolites that do not exhibit significant hypoglycemic activity.
  • Excretion : Approximately 90% is eliminated via feces, with less than 2% as unchanged drug.

Clinical Efficacy

Several clinical studies have evaluated the efficacy of Repaglinide, providing insights into the potential effects of its hydroxy derivative:

  • Efficacy in Type 2 Diabetes Management
    • A randomized placebo-controlled trial showed that patients receiving Repaglinide experienced a significant reduction in HbA1c levels from 8.5% to 7.8%, compared to an increase in the placebo group (8.1% to 9.3%) .
    • The study also reported statistically significant reductions in fasting plasma glucose levels for those treated with Repaglinide.
  • Long-term Safety and Efficacy
    • A long-term study indicated that adding Repaglinide to existing therapies maintained glycemic control over 52 weeks, with a decrease in HbA1c levels from 7.43% to 6.93% .
    • Adverse events were common but primarily mild; serious adverse events were infrequent and not directly attributable to the drug.

Case Studies

A case study involving a patient with poorly controlled type 2 diabetes demonstrated that treatment with Repaglinide led to improved postprandial glucose levels without significant hypoglycemic episodes. The patient maintained good compliance and reported no serious adverse effects during the treatment period.

Summary Table of Key Findings

ParameterValue/Outcome
Bioavailability~56%
Peak Plasma Concentration~1 hour
Half-life~1 hour
Volume of Distribution31 L
Protein Binding>98%
HbA1c Reduction (Clinical Trial)From 8.5% to 7.8%
Long-term HbA1c ReductionFrom 7.43% to 6.93%
Adverse Events Rate86% (mild)

Eigenschaften

IUPAC Name

2-ethoxy-4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMAZJVHPAVADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675959
Record name 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874908-14-2
Record name 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874908-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4-[2-({1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl}amino)-2-oxoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Hydroxy Repaglinide
Reactant of Route 2
3'-Hydroxy Repaglinide
Reactant of Route 3
Reactant of Route 3
3'-Hydroxy Repaglinide
Reactant of Route 4
3'-Hydroxy Repaglinide
Reactant of Route 5
Reactant of Route 5
3'-Hydroxy Repaglinide
Reactant of Route 6
Reactant of Route 6
3'-Hydroxy Repaglinide
Customer
Q & A

Q1: What analytical method was used to study 3'-Hydroxy Repaglinide and other cytochrome P450 probe drugs?

A1: The research paper describes the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of nine cytochrome P450 probe drugs, including this compound (a metabolite of Repaglinide), and their corresponding metabolites in human serum and urine. [] This method allows for the simultaneous quantification of these compounds, providing a valuable tool for drug metabolism and pharmacokinetic studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.